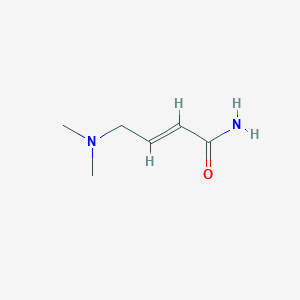

(E)-4-(Dimethylamino)but-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(E)-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C6H12N2O/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3,(H2,7,9)/b4-3+ |

InChI Key |

YLUGQOCWOPDIMD-ONEGZZNKSA-N |

SMILES |

CN(C)CC=CC(=O)N |

Isomeric SMILES |

CN(C)C/C=C/C(=O)N |

Canonical SMILES |

CN(C)CC=CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for E 4 Dimethylamino but 2 Enamide and Its Essential Precursors

Synthesis of (E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride: A Common Intermediate

The generation of (E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride is a foundational step in the synthesis of various biologically significant molecules. This intermediate is prized for its electrophilic acyl chloride group, which allows for the introduction of the (E)-4-(Dimethylamino)but-2-enoyl moiety, a known Michael acceptor, into target structures. The hydrochloride salt form is particularly advantageous as it enhances the compound's stability and solubility in polar solvents compared to the free acyl chloride.

Reaction of Dimethylaminocrotonic Acid with Chlorinating Agents (e.g., Oxalyl Chloride, Phosphorous Oxychloride)

The conversion of (E)-4-(dimethylamino)but-2-enoic acid (also known as dimethylaminocrotonic acid) or its hydrochloride salt into the corresponding acid chloride is achieved through the use of potent chlorinating agents. google.comgoogle.com Common reagents for this transformation include oxalyl chloride and thionyl chloride (SOCl₂). google.com

The reaction involves the activation of the carboxylic acid by the chlorinating agent. For instance, when using oxalyl chloride, the carboxylic acid attacks the electrophilic carbonyl carbon of oxalyl chloride, leading to the formation of an unstable intermediate that subsequently decomposes, releasing carbon dioxide, carbon monoxide, and a protonated chloride ion, to yield the desired acyl chloride. The use of the hydrochloride salt of the starting carboxylic acid is a common strategy in these syntheses. google.com

Optimization of Reaction Conditions and Solvent Effects (e.g., THF, DMF, DMAc)

The efficiency and yield of the chlorination reaction are highly dependent on the chosen conditions and solvent system. Anhydrous conditions are paramount to prevent the hydrolysis of the highly moisture-sensitive acid chloride product back to the carboxylic acid.

A typical procedure involves dissolving or suspending the 4-N,N-dimethylaminocrotonic acid hydrochloride in a suitable aprotic solvent. google.com Tetrahydrofuran (THF) is frequently used as the primary solvent, often with a catalytic quantity of N,N-dimethylformamide (DMF). google.com DMF can act as a catalyst by forming a Vilsmeier-Haack type reagent with the chlorinating agent (e.g., oxalyl chloride), which is a more potent acylating species.

Temperature control is crucial for managing the reaction's exothermicity and minimizing side reactions. A common approach is to cool the initial mixture to a low temperature, such as 0-5 °C, before the dropwise addition of the chlorinating agent. google.com After the addition is complete, the reaction mixture is often allowed to warm to a higher temperature, for example, 25-30 °C, and stirred until high-pressure liquid chromatography (HPLC) analysis confirms the complete consumption of the starting material. google.com

| Parameter | Condition | Purpose |

| Starting Material | 4-N,N-Dimethylaminocrotonic acid hydrochloride | Provides the carbon backbone and dimethylamino group. |

| Chlorinating Agent | Oxalyl chloride (0.95 eq) | Converts the carboxylic acid to an acid chloride. |

| Solvent | Tetrahydrofuran (THF) | Primary reaction solvent. |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic amount) | Accelerates the reaction via formation of a Vilsmeier reagent. |

| Initial Temperature | 0-5 °C | Controls initial exotherm during reagent addition. |

| Reaction Temperature | 25-30 °C | Allows the reaction to proceed to completion. |

| Monitoring | HPLC | Ensures complete consumption of the chlorinating agent. |

This table presents an example of optimized reaction conditions for the synthesis of (E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride, based on a documented procedure. google.com

Isolation and Stabilization of the Acid Chloride Intermediate

Due to the inherent reactivity and moisture sensitivity of the enoyl chloride moiety, (E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride is often not isolated in a conventional sense. Instead, the solution of the newly formed acid chloride is typically cooled and used directly in the subsequent amide coupling step. google.com This "in-situ" approach minimizes handling and prevents degradation of the sensitive intermediate.

If storage is necessary, rigorous measures must be taken. The compound should be kept in an airtight container under an inert atmosphere of argon or nitrogen at a low temperature, such as -20 °C, to prevent decomposition.

Formation of the (E)-4-(Dimethylamino)but-2-enamide Moiety via Amide Coupling

The primary utility of (E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride is as an electrophilic building block for forming amide bonds. This reaction, known as acylation, is a cornerstone of organic synthesis.

Condensation Reactions with Amino-Functionalized Substrates

The formation of the this compound occurs through a condensation reaction between the acid chloride intermediate and a primary or secondary amine. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond.

In a practical application, a solution of the amine-functionalized substrate, such as 4-[4-(2-pyridylmethoxy)-3-chloro]amino-6-amino-3-cyano-7-ethoxyquinoline, is added dropwise to the cold (0-5 °C) solution of the freshly prepared (E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride. google.com The reaction is stirred until analysis shows that the starting aniline (B41778) has been consumed. google.com The product, an this compound derivative, can then be isolated. For example, after reaction completion, the product may be crystallized by cooling the mixture, sometimes with the aid of seeding, and collected by filtration. google.com

While direct reaction with the acid chloride is effective, other coupling methods can be employed, especially for less reactive or sterically hindered amines. researchgate.net These methods often involve activating the carboxylic acid with a cocktail of coupling reagents.

| Coupling Reagent System | Description |

| EDC/HOBt/DMAP | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, 1-hydroxybenzotriazole (B26582) (HOBt) suppresses side reactions and reduces racemization, and 4-dimethylaminopyridine (B28879) (DMAP) acts as an acyl transfer catalyst. This system is effective for electron-deficient amines. nih.gov |

| HATU/DIPEA | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is a potent uronium-based coupling agent, often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov |

| DCC/DMAP | Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. DMAP serves as a catalyst. nih.govluxembourg-bio.com |

This table outlines common amide coupling reagent systems that represent alternative strategies for forming amide bonds, particularly with challenging substrates. nih.govluxembourg-bio.com

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Chemical Reactivity

The exploration of this compound's chemical profile was intended to cover its dual nucleophilic and electrophilic properties, various addition and substitution reactions, redox chemistry, and the electronic influence of its dimethylamino group. However, the absence of specific studies on this compound means that any discussion on these topics would be purely speculative and not based on the required detailed research findings.

For a scientifically rigorous article, data from laboratory experiments are crucial. This would include, for instance, results from reactions with specific reagents like malononitrile (B47326) to demonstrate 1,4-addition, or studies on its behavior in electrophilic substitution and redox reactions. Such data would allow for the creation of informative tables and a detailed discussion of reaction mechanisms.

Given the current lack of specific data for this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested structure and content inclusions. Further experimental research is required to elucidate the chemical reactivity and mechanistic pathways of this particular compound.

Chemical Reactivity and Mechanistic Investigations of E 4 Dimethylamino but 2 Enamide

Studies on Reaction Mechanisms

The chemical reactivity of (E)-4-(Dimethylamino)but-2-enamide is anticipated to be centered around the electrophilic nature of the β-carbon in its α,β-unsaturated system, making it susceptible to nucleophilic attack. The presence of the dimethylamino group and the amide functionality significantly influences the electronic properties and, therefore, the reactivity of the molecule. However, without specific studies on this compound, the following sections outline the general principles and methodologies that would be applied to investigate its reaction mechanisms.

Probing Rate-Determining Steps using Kinetic Isotopic Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a chemical reaction. A significant KIE (typically kH/kD > 2) is often indicative of the cleavage of a bond to the isotopically labeled atom in the rate-determining step of the reaction.

For a potential aza-Michael reaction involving this compound, a KIE study could be designed to probe the proton transfer step. For instance, if the reaction is carried out in a deuterated solvent or with a deuterated nucleophile, the rate could be compared to the reaction with the corresponding non-deuterated species.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Aza-Michael Reaction of this compound

| Reactant System | Rate Constant (k) | KIE (k_H / k_D) | Implication for Rate-Determining Step |

| Nu-H + this compound | k_H | \multirow{2}{}{e.g., 1.2} | Proton transfer is likely not the rate-determining step. |

| Nu-D + this compound | k_D | ||

| Nu-H + this compound | k_H | \multirow{2}{}{e.g., 7.0} | Proton transfer is likely involved in the rate-determining step. |

| Nu-D + this compound | k_D |

Note: This table is hypothetical and for illustrative purposes only. No experimental data for this compound was found.

A small or non-existent KIE would suggest that the nucleophilic attack on the β-carbon is the rate-limiting step, while a significant KIE would point towards the proton transfer being the slower, rate-determining part of the mechanism.

Identification and Analysis of Zwitterionic and Other Reaction Intermediates

The addition of a nucleophile, such as an amine, to the β-carbon of this compound is expected to proceed through a charged intermediate. In the case of an amine nucleophile, this would likely be a zwitterionic intermediate, possessing both a positive (ammonium) and a negative (enolate) charge within the same molecule.

The direct detection of such transient intermediates is often challenging due to their short lifetimes. However, their existence can be inferred through various techniques:

Spectroscopic Methods: Low-temperature NMR or IR spectroscopy can sometimes be used to observe and characterize highly reactive intermediates.

Trapping Experiments: The intermediate can be "trapped" by adding a reagent that reacts specifically with it, leading to a stable, characterizable product.

Computational Chemistry: Quantum mechanical calculations can model the reaction pathway and provide evidence for the existence and structure of intermediates and transition states.

Table 2: Potential Reaction Intermediates in the Aza-Michael Addition to this compound

| Intermediate Type | Proposed Structure | Method of Investigation |

| Zwitterionic Intermediate | A molecule with both an ammonium (B1175870) and an enolate group. | Computational Modeling, Low-Temperature Spectroscopy |

| Enolate Intermediate | Anionic species formed after nucleophilic attack. | Trapping with electrophiles, Spectroscopic analysis |

Note: This table is a theoretical representation. No specific intermediates for reactions of this compound have been reported in the literature.

Acid- and Base-Catalyzed Reaction Pathways

The aza-Michael reaction of α,β-unsaturated amides can often be catalyzed by either acids or bases.

Acid Catalysis: An acid catalyst can protonate the carbonyl oxygen of the amide group. This protonation increases the electrophilicity of the β-carbon, making it more susceptible to attack by even weak nucleophiles. The proposed pathway would involve the initial protonation of the amide, followed by nucleophilic attack and subsequent deprotonation to yield the final product.

Base Catalysis: A base can deprotonate the nucleophile (e.g., an amine), increasing its nucleophilicity. The more potent nucleophile can then attack the β-carbon of the this compound. The resulting enolate intermediate would then be protonated by the conjugate acid of the base to give the final product.

The efficiency of these catalytic pathways would depend on the specific reaction conditions, the nature of the nucleophile, and the choice of catalyst. Detailed kinetic studies would be necessary to elucidate the precise role of the catalyst in the reaction mechanism.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of (E)-4-(Dimethylamino)but-2-enamide. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to show several distinct signals corresponding to the different types of protons present. The N-methyl protons would appear as a sharp singlet, integrating to six protons. The methylene (B1212753) protons (CH₂) adjacent to the dimethylamino group would likely appear as a doublet. The two protons on the carbon-carbon double bond (vinylic protons) would present as a pair of multiplets, likely a doublet and a doublet of triplets. The large coupling constant (J-value) between these two protons would confirm the (E) or trans stereochemistry of the double bond. The primary amide (CONH₂) protons typically appear as a broad singlet.

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Signal (ppm) | Predicted ¹³C NMR Signal (ppm) | Notes |

|---|---|---|---|

| CH₃ -N | ~2.2 (singlet, 6H) | ~45 | Equivalent methyl groups on nitrogen. |

| N-CH₂ | ~3.0 (doublet, 2H) | ~58 | Methylene group adjacent to nitrogen and the double bond. |

| =CH -CH₂ | ~6.8 (doublet of triplets, 1H) | ~140 | Vinylic proton coupled to both the other vinylic proton and the CH₂ group. |

| CH =O | ~6.1 (doublet, 1H) | ~125 | Vinylic proton adjacent to the carbonyl group. |

| C=O | N/A | ~168 | Amide carbonyl carbon. |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique ideal for analyzing polar and thermally fragile molecules like this compound. In positive ion mode, the molecule readily accepts a proton (H⁺), primarily on the basic dimethylamino nitrogen, to form a pseudomolecular ion [M+H]⁺. Given the monoisotopic mass of 128.09496 Da, this ion would be detected at an m/z of approximately 129.1. nih.gov The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC/MS system can separate this compound from starting materials, byproducts, and other impurities before it enters the mass spectrometer for detection. This is crucial for analyzing complex reaction mixtures and for assessing the purity of the final product. The mass spectrometer provides definitive identification of the separated components based on their molecular weight, offering much higher specificity than UV detection alone. scielo.br

Infrared (IR) Spectroscopy for Functional Group Analysis (Inferred for chemical characterization)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Although a specific experimental spectrum is not detailed, the characteristic absorption bands for this compound can be inferred from its structure.

The spectrum would be expected to show:

N-H Stretching: Two distinct bands in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (NH₂) group.

C=O Stretching (Amide I band): A strong, prominent absorption band around 1650 cm⁻¹ due to the carbonyl stretch of the amide. This is one of the most characteristic peaks in the spectrum.

N-H Bending (Amide II band): An absorption band near 1620 cm⁻¹.

C=C Stretching: A medium intensity band around 1640 cm⁻¹. This may sometimes overlap with the Amide II band.

C-N Stretching: Absorptions in the 1250-1020 cm⁻¹ region corresponding to the C-N bonds of the amine and amide groups.

=C-H Bending: A strong band around 970 cm⁻¹ characteristic of the out-of-plane bending of the C-H bonds on a trans-substituted double bond, which confirms the (E)-stereochemistry.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Amide (R-CONH₂) | N-H Stretch | 3350 - 3180 | Medium-Strong |

| Amide | C=O Stretch (Amide I) | ~1650 | Strong |

| Alkene (trans) | C=C Stretch | ~1640 | Medium |

| Amide | N-H Bend (Amide II) | ~1620 | Medium |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Pressure Liquid Chromatography - HPLC)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Pressure Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of non-volatile compounds. For a polar compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. A common mobile phase would be a gradient mixture of water (often containing a small amount of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile. The compound is detected as it elutes from the column, typically by a UV detector. The purity is calculated by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines ensures the method is accurate, precise, and robust for its intended purpose. chemicalbook.com

In-Situ Monitoring Techniques (e.g., FTIR) for Reaction Progress Analysis

Modern process development often utilizes in-situ monitoring techniques to track reactions in real-time, providing a deeper understanding of reaction kinetics and mechanisms without the need for sampling and offline analysis.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR monitoring can be achieved by inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel. This allows for the continuous collection of IR spectra as the reaction proceeds. To monitor the synthesis of this compound, one could track the disappearance of a characteristic vibrational band from a key reactant or, more directly, the appearance and increase in intensity of a product-specific band, such as the amide C=O stretch (Amide I band) around 1650 cm⁻¹. This real-time data enables precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions.

Computational Chemistry and Theoretical Studies of E 4 Dimethylamino but 2 Enamide

Electronic Structure Analysis

Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide a detailed understanding of the electronic characteristics of (E)-4-(Dimethylamino)but-2-enamide.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its susceptibility to electrophilic attack. Conversely, the LUMO's energy relates to the molecule's electron-accepting capability, signifying its vulnerability to nucleophilic attack. scholarsresearchlibrary.com

The energy gap between the HOMO and LUMO is a significant parameter that helps characterize the molecule's chemical reactivity. A smaller energy gap suggests that the molecule can be easily polarized, implying higher chemical reactivity and lower kinetic stability. nih.gov For molecules with a dimethylamino group, this electron-donating group influences the HOMO and LUMO energy levels. researchgate.net

Analysis of similar structures, such as 4-(Dimethylamino) Benzaldehyde (B42025), using DFT methods has shown that the HOMO is primarily located over the dimethylamino group and the benzene (B151609) ring, while the LUMO is distributed over the benzaldehyde portion of the molecule. This distribution facilitates intramolecular charge transfer from the amino group to the acceptor region. conicet.gov.arnih.gov This charge transfer is a key factor in the molecule's electronic properties. conicet.gov.arnih.gov

Table 1: Key Quantum Chemical Descriptors

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap indicates higher chemical reactivity. |

Fukui Function Analysis for Reactive Site Mapping

Fukui functions are instrumental in identifying the most reactive sites within a molecule for both electrophilic and nucleophilic attacks. researchgate.net This analysis helps in understanding the regioselectivity of chemical reactions. researchgate.net By calculating the Fukui functions, researchers can pinpoint specific atoms or regions within this compound that are more likely to participate in chemical interactions. researchgate.net

Computational Studies on Electronic Nature and Polarization

Computational studies on related molecules have highlighted the significant impact of the molecular environment on the electronic properties of the chromophore. The polarization of the electron density due to surrounding molecules in a crystal lattice can substantially enhance properties like the first hyperpolarizability (β). unamur.be This effect is crucial for accurately predicting the bulk properties of the material. unamur.be The use of correlated quantum chemistry methods is often recommended to accurately describe these electronic phenomena. unamur.be

Molecular Modeling and Docking Studies for Predicting Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. unar.ac.id It is widely employed to evaluate the binding affinities of potential drug candidates with their protein targets. unar.ac.id

In studies of similar compounds, molecular docking has been utilized to investigate interactions with biological targets. For instance, derivatives of 4-(dimethylamino)pyridine have been docked into the active site of carbonic anhydrase I to assess their binding affinities and potential inhibitory activity. mdpi.com Such studies often involve validating the docking protocol by re-docking a known ligand into the binding site to ensure the accuracy of the computational model. mdpi.com The results of these simulations can provide valuable insights into the potential biological activity of this compound by predicting its interactions with various enzymes or receptors. nih.gov

Conformational Analysis and Planar Geometry Studies

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. For molecules with rotatable bonds, multiple conformations may exist, and computational methods can determine their relative energies and populations.

Role As a Synthetic Building Block and Derivatization Strategies

Construction of Complex Heterocyclic Frameworks

The scaffold of (E)-4-(Dimethylamino)but-2-enamide serves as a key component in the assembly of various heterocyclic systems, which are foundational structures in many biologically active compounds.

The quinoline (B57606) ring system is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.gov The butenamide backbone of this compound can be incorporated into larger molecules that feature the quinoline core. For example, the compound has been used in the synthesis of complex quinoline derivatives such as (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide. chemicalbook.com This demonstrates its role as a key structural component that can be appended to a pre-existing quinoline scaffold, highlighting its utility in generating diverse libraries of quinoline-based compounds for biological screening.

Similarly, the vinylogous dimethylamino moiety present in the compound is analogous to structures used in the synthesis of pyridone derivatives. For instance, related building blocks like 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones are known to be highly reactive substrates for constructing conjugated 4-pyrone derivatives, which can be further transformed into pyridones. nih.gov

Quinazoline (B50416) and its derivatives are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. organic-chemistry.orgnih.gov The dimethylamino group is a key feature in many active quinazoline derivatives. nih.gov While direct synthesis of the quinazoline core using this compound as the primary starting material is not the most common route, the butenamide fragment is a crucial component in advanced quinazoline-based molecules.

A notable example is its incorporation into complex structures like (E)-4-(4-(Dimethylamino)but-2-enamido)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, where the entire this compound unit is linked to a sophisticated quinazoline-like scaffold. bldpharm.com This illustrates its application in the late-stage functionalization of complex molecules to modulate their biological activity. The synthesis of 4-(dimethylamino)quinazolines can also be achieved through direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide (DMF) as the nitrogen source, underscoring the importance of the dimethylamino moiety in this class of compounds. organic-chemistry.org

Strategic Incorporation as a Reactive "Warhead" Moiety in Covalent Inhibitors

One of the most significant applications of this compound in medicinal chemistry is its use as a precursor for a covalent "warhead." The α,β-unsaturated amide (an acrylamide) is an electrophilic Michael acceptor that can form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, on a target protein. nih.govnih.gov

This strategy is central to the design of targeted covalent inhibitors (TCIs), which can achieve high potency and prolonged duration of action by permanently modifying their biological target. nih.gov The acrylamide (B121943) warhead is the most predominantly used electrophile in the design of covalent kinase inhibitors. nih.gov The this compound structure provides this reactive functionality, which can be attached to a larger, selective binding scaffold to create a potent and specific covalent inhibitor.

Table 1: Common Electrophilic Warheads in Covalent Inhibitor Design

| Warhead Class | Description | Target Residue(s) |

|---|---|---|

| Acrylamide | An α,β-unsaturated amide that reacts via Michael addition. nih.gov | Cysteine |

| Butynamide | An alkyne-containing amide that serves as a reactive electrophile. nih.gov | Cysteine |

| Nitrile | Can form a reversible covalent bond with cysteine residues. nih.gov | Cysteine |

| Aldehyde | Forms a reversible Schiff base with lysine (B10760008) or can react with cysteine. nih.gov | Cysteine, Lysine |

Derivatization for the Generation of Chiral Building Blocks

The carbon-carbon double bond and the amide functionality of this compound offer opportunities for further chemical modification to create valuable chiral building blocks.

While direct, documented syntheses starting from this compound are not extensively reported in the provided search context, its structure is amenable to several standard organic transformations to produce these important classes of compounds.

Diols: The alkene can undergo stereoselective dihydroxylation using reagents like osmium tetroxide or through asymmetric dihydroxylation protocols to yield chiral diols. These diols are versatile intermediates in natural product synthesis.

Lactones: Hydrolysis of the primary amide to a carboxylic acid, followed by intramolecular cyclization (lactonization), could potentially lead to the formation of butyrolactone derivatives. Fluorinated triacetic acid lactones, for example, are known to be versatile substrates for synthesizing various heterocycles. mdpi.com

Piperidines: The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals. nih.govmdpi.comnih.gov The butenamide structure could theoretically be elaborated into a piperidine ring through multi-step sequences. For instance, reduction of the amide and alkene followed by manipulation of the dimethylamino group or, alternatively, using the alkene in a cycloaddition reaction could pave the way for piperidine synthesis. dtic.mil

Applications in Medicinal Chemistry Synthesis and Design

The utility of this compound in medicinal chemistry is multifaceted, stemming from its dual role as a versatile building block for heterocyclic scaffolds and as a source for the widely used acrylamide covalent warhead.

The dimethylamino group itself is a common pharmacophore found in numerous FDA-approved drugs, where it often enhances solubility, modulates basicity, and provides a key interaction point with biological targets. nih.gov Its presence in the building block adds significant value for drug design.

The applications discussed highlight the compound's strategic importance:

Scaffold Elaboration: It can be attached to complex cores like quinolines and quinazolines to explore structure-activity relationships. chemicalbook.combldpharm.com

Covalent Inhibitor Design: It provides the essential acrylamide warhead for creating irreversible inhibitors, a powerful strategy for targeting enzymes like kinases. nih.gov

Fragment-Based Drug Discovery: The molecule itself can be considered a fragment that can be grown or linked to build more complex and potent drug candidates.

Table 2: Summary of Medicinal Chemistry Applications

| Feature of this compound | Application | Resulting Compound Class / Strategy |

|---|---|---|

| α,β-Unsaturated Amide (Acrylamide) | Covalent modification of proteins | Targeted Covalent Inhibitors nih.govnih.gov |

| Butene Spacer | Provides structural flexibility and vectors for functionalization | Heterocyclic Derivatives, Chiral Blocks |

| Dimethylamino Group | Modulates solubility, basicity, and target binding | Bioactive Quinolines, Quinazolines chemicalbook.comorganic-chemistry.orgnih.gov |

| Entire Moiety | Building block for complex molecules | Functionalized Heterocycles bldpharm.com |

In Vitro Biological Target Interaction Studies: Mechanistic Insights

Inhibition of Protein Kinase Activity

The (E)-4-(Dimethylamino)but-2-enamide moiety is a key structural feature of several potent protein kinase inhibitors. It functions as a Michael acceptor, enabling covalent modification of the target enzyme, which is a distinguishing characteristic of second-generation tyrosine kinase inhibitors (TKIs).

The this compound group is integral to the mechanism of afatinib (B358), a second-generation TKI that potently and irreversibly inhibits EGFR. Afatinib is synthesized by reacting a precursor molecule with this compound. This moiety allows afatinib to form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the receptor's signaling activity.

Afatinib has demonstrated potent inhibitory activity against both wild-type EGFR and various mutant forms that are implicated in non-small-cell lung cancer (NSCLC). Its covalent binding mechanism provides a distinct advantage over first-generation, non-covalent inhibitors, particularly in the context of certain resistance mutations.

Table 1: Inhibitory Activity of Afatinib against EGFR Variants

| Target | IC₅₀ (nmol/L) |

| Wild-Type EGFR | 0.5 |

| EGFR (L858R mutant) | 0.4 |

| EGFR (L858R/T790M mutant) | 10 |

| EGFR (Exon 19 deletion) | 1 |

| Data sourced from biochemical assays. |

In addition to EGFR, the this compound functional group contributes to the inhibition of other members of the ErbB receptor family, most notably HER2. Afatinib is recognized as a dual inhibitor of EGFR and HER2. nih.gov The aberrant expression and activation of HER2 are driving factors in several cancers, including a significant subset of breast and gastric cancers. aacrjournals.org

The mechanism of inhibition is consistent with that observed in EGFR, involving the formation of a covalent adduct with a cysteine residue in the HER2 kinase domain. This dual activity allows for the simultaneous blockade of two critical oncogenic signaling pathways. nih.gov In cell-free in vitro kinase assays, afatinib has shown potent inhibitory activity against HER2. nih.gov

Table 2: Biochemical Inhibitory Potency of Afatinib against HER2

| Target | IC₅₀ (nmol/L) |

| HER2 Kinase | 14 |

| Data sourced from a cell-free in vitro kinase assay. nih.gov |

The this compound moiety has been incorporated into experimental inhibitors targeting the c-Jun N-terminal kinase (JNK) family. The JNKs are members of the mitogen-activated protein kinase (MAPK) family and have been implicated in various disease states. Interestingly, different JNK isoforms can have opposing biological functions; for instance, JNK1 is often associated with pro-apoptotic signaling, while JNK2 can promote cell survival.

This functional dichotomy has spurred the development of isoform-selective inhibitors. One such compound, YL5084, is a covalent inhibitor featuring the this compound warhead that displays selectivity for JNK2 over JNK1. This selectivity is achieved through the covalent interaction mechanism, providing a valuable tool for investigating the specific roles of JNK2.

Table 3: Inhibitory Activity of Covalent Inhibitor YL5084 against JNK Isoforms

| Target | IC₅₀ (nm) |

| JNK3 | 84 ± 10 |

| The inhibitor showed preferential inhibition against JNK2 over JNK1. |

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov This has made them attractive targets for therapeutic intervention, leading to the approval of several CDK inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) for cancer treatment. nih.govnih.gov These approved agents function as reversible, ATP-competitive inhibitors. nih.gov

A review of the scientific literature did not yield significant findings on specific inhibitors of Cyclin-Dependent Kinases (CDKs) that utilize the this compound moiety as a covalent warhead. The prominent and clinically approved CDK inhibitors operate through different mechanisms and possess distinct chemical scaffolds.

The KRAS protein is one of the most frequently mutated oncogenes in human cancers, and for decades it was considered "undruggable." nih.govnih.gov A major breakthrough was the development of covalent inhibitors that specifically target the KRAS G12C mutation, which is present in a significant fraction of non-small cell lung cancers. ecancer.org

These inhibitors, such as sotorasib (B605408) and adagrasib, work by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive state. nih.govecancer.org However, the electrophilic warhead used in these pioneering KRAS G12C inhibitors is typically an acrylamide (B121943) group. nih.gov Extensive searches of the available scientific literature did not identify prominent examples of KRAS inhibitors that specifically incorporate the this compound moiety for covalent targeting.

Mechanism of Covalent Adduct Formation with Biological Targets

The inhibitory activity of compounds containing the this compound moiety is predicated on the formation of a stable, covalent bond with their biological target. This process is a classic example of a Michael addition reaction.

The this compound structure is an α,β-unsaturated amide. The electron-withdrawing nature of the amide carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and thus susceptible to attack by a nucleophile. In the context of protein kinases like EGFR and JNK, this nucleophile is typically the thiol group (-SH) of a strategically located cysteine residue within the enzyme's ATP-binding pocket.

The reaction proceeds as follows:

The inhibitor, containing the this compound "warhead," first binds non-covalently to the active site of the kinase.

The nucleophilic sulfur atom of the cysteine residue attacks the electrophilic β-carbon of the butenamide's double bond.

This attack results in the formation of a new carbon-sulfur single bond, creating a stable covalent adduct.

This covalent modification permanently occupies the ATP-binding site, thereby irreversibly inactivating the kinase and blocking its downstream signaling functions. This mechanism of irreversible inhibition is a key feature that can lead to prolonged pharmacodynamic effects and efficacy against certain forms of drug resistance.

Biochemical Assay Methodologies for In Vitro Evaluation (e.g., ELISA for Autophosphorylation, MTT Assays for Cell Proliferation)

In the study of novel chemical entities, a variety of established biochemical assays are fundamental to characterizing their biological effects. For instance, to determine the impact of a compound on the proliferation of cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. This assay relies on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, with the intensity of the color being proportional to the number of viable cells. This technique allows for the quantification of a compound's cytotoxic or cytostatic effects.

Another crucial methodology for elucidating a compound's mechanism of action is the Enzyme-Linked Immunosorbent Assay (ELISA). In the context of cell signaling, an ELISA can be specifically designed to measure the autophosphorylation of protein kinases. This process is a key indicator of kinase activation. Such an assay would typically involve the immobilization of the target kinase, followed by the introduction of the test compound. The degree of phosphorylation is then detected using specific antibodies, providing a quantitative measure of the compound's inhibitory or stimulatory activity.

While these methodologies are standard practice in pharmacological research, there are no published studies that have employed these or other biochemical assays to specifically evaluate this compound. As a result, no data tables detailing its effects on cell proliferation or kinase autophosphorylation can be generated.

Insights into Downstream Signaling Pathway Modulation In Vitro

Should a compound, for example, inhibit a particular kinase, researchers would expect to observe a corresponding decrease in the phosphorylation of that kinase's known downstream substrates. This provides crucial evidence for the compound's on-target activity within a cellular context.

However, in the case of this compound, the absence of any identified biological targets or any in vitro biological studies means that there is no information on its potential to modulate any downstream signaling pathways. The scientific community has not yet published research that would provide these mechanistic insights.

Structure Activity Relationship Sar Investigations of E 4 Dimethylamino but 2 Enamide Analogues: Chemical Perspective

Influence of Substituent Electronic Properties on Reactivity and In Vitro Activity

The reactivity of the (E)-4-(dimethylamino)but-2-enamide warhead, and consequently its in vitro activity, is intricately linked to the electronic properties of its constituent parts. The core of its reactivity lies in the α,β-unsaturated amide system, which acts as a Michael acceptor for nucleophilic amino acid residues on the target protein, most commonly cysteine.

The dimethylamino group at the 4-position plays a crucial role in modulating the electrophilicity of the β-carbon. As an electron-donating group (EDG), the dimethylamino moiety increases the electron density of the double bond, which in principle, could decrease its intrinsic reactivity towards a nucleophile. However, this electronic effect must be considered in the context of the entire molecule and its interaction with the target protein. In many covalent inhibitors, the warhead's reactivity is finely tuned to be reactive enough to form a covalent bond within the target's binding site but not so reactive that it indiscriminately reacts with other biological nucleophiles, which could lead to off-target toxicity.

Systematic modifications of the dialkylamino group can provide insights into the electronic and steric requirements for optimal activity. While specific SAR data tables for a broad range of (E)-4-(dialkylamino)but-2-enamide analogues are not extensively published in publicly available literature, general principles of organic chemistry suggest that replacing the methyl groups with other alkyl groups would primarily influence the steric bulk and to a lesser extent, the electronic properties through inductive effects. Larger alkyl groups could hinder the approach of the nucleophile, thereby reducing the rate of covalent bond formation.

Furthermore, modifications to the amide portion of the molecule can also significantly impact reactivity. For instance, substitution on the amide nitrogen with electron-withdrawing groups would be expected to increase the electrophilicity of the β-carbon, making the warhead more reactive. Conversely, electron-donating substituents would decrease its reactivity. This principle allows for the fine-tuning of the warhead's reactivity to match the specific requirements of the target protein.

A pertinent example of a complex molecule incorporating this warhead is (S, E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide, a compound known as ABT-101, which has been investigated as an inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). google.com In this context, the butenamide moiety is attached to a larger scaffold that dictates the non-covalent binding to the kinase, positioning the warhead for a specific reaction with a cysteine residue in the active site.

Stereochemical Considerations and their Impact on Molecular Recognition

Stereochemistry is a critical factor in the design of covalent inhibitors, as the three-dimensional arrangement of atoms profoundly influences molecular recognition by the target protein. For this compound analogues, two key stereochemical aspects are of primary importance: the configuration of the double bond and the potential for chirality in the rest of the molecule.

The "(E)" designation in the compound's name specifies the geometry of the double bond, where the higher priority substituents on each carbon of the double bond are on opposite sides. This specific geometry dictates the spatial orientation of the electrophilic β-carbon relative to the rest of the molecule, which is crucial for precise positioning within the protein's binding site to allow for an efficient reaction with the target nucleophile. The alternative (Z)-isomer would present a different three-dimensional shape, likely leading to a less optimal fit and reduced or abolished inhibitory activity.

Furthermore, the scaffold to which the butenamide warhead is attached can contain one or more chiral centers. This is exemplified by the EGFR/HER2 inhibitor ABT-101, which is designated as the (S)-enantiomer. google.com This indicates that a specific stereoisomer is responsible for the desired biological activity. The non-covalent interactions between the chiral scaffold and the protein's binding site are highly specific, and only the correct enantiomer will bind with the necessary affinity and orientation to position the warhead for covalent modification. The other enantiomer, while chemically identical in terms of its reactive group, would not be able to achieve the same precise molecular recognition and would therefore be significantly less potent or inactive.

The importance of stereoselectivity in covalent inhibitors has been demonstrated in various studies of kinase inhibitors. The precise fit of the inhibitor into the binding pocket, governed by its stereochemistry, is a prerequisite for the subsequent covalent reaction.

Comparative Analysis with Related Reactive Moieties (e.g., Acrylamide (B121943) Warheads) in Covalent Inhibitors

The this compound warhead belongs to the broader class of α,β-unsaturated carbonyl compounds, with the simple acrylamide being the most well-known and widely used warhead in covalent inhibitor design. nih.gov A comparative analysis reveals both similarities and key differences that influence their application in drug discovery.

Acrylamide Warheads: Acrylamides are valued for their moderate reactivity, which can be tuned by substituents on the amide nitrogen and the β-carbon. mtroyal.casoton.ac.uk They have been successfully incorporated into numerous approved drugs, including inhibitors of Bruton's tyrosine kinase (BTK) like ibrutinib. nih.gov

Vinyl Sulfone and Vinyl Sulfonamide Warheads: These moieties are generally more electrophilic than acrylamides and can react with a broader range of nucleophiles, including lysine (B10760008) residues in addition to cysteine. nih.gov The reactivity of vinyl sulfonamides can also be modulated by substitution on the nitrogen atom.

The this compound warhead can be seen as a more substituted and potentially more finely-tuned version of a simple acrylamide. The presence of the dimethylamino group at the 4-position introduces an additional point of interaction and can influence properties such as solubility and cell permeability. The reactivity of the butenamide can be modulated by the nature of the amino group, providing a handle for optimization that is not present in a simple acrylamide.

Design Principles for Modulating Covalent and Non-Covalent Interactions with Target Proteins

Modulating Non-Covalent Interactions: The non-covalent interactions are primarily dictated by the larger molecular scaffold to which the butenamide warhead is attached. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are responsible for the initial recognition and binding of the inhibitor to the target protein's active site. nih.govmhmedical.comnih.gov The design of this scaffold is crucial for achieving high affinity and selectivity for the intended target. X-ray crystallography and molecular modeling are invaluable tools for understanding these interactions and for guiding the design of more potent and selective inhibitors. For instance, in the case of kinase inhibitors, the scaffold is designed to interact with specific residues in the ATP-binding pocket.

Modulating Covalent Interactions: The covalent interaction is governed by the reactivity of the butenamide warhead and its proximity to a suitable nucleophilic residue on the target protein, typically a cysteine. The design principles for modulating this interaction involve:

Tuning the Electrophilicity: As discussed in section 8.1, the reactivity of the warhead can be fine-tuned by modifying the electronic properties of the substituents on the butenamide moiety. This allows for a balance between sufficient reactivity for on-target modification and minimal off-target reactions.

Optimizing the Linker: The linker connecting the warhead to the recognition scaffold plays a critical role in positioning the electrophilic center for optimal reaction with the target nucleophile. The length and flexibility of the linker can be adjusted to achieve the ideal geometry for the covalent bond formation.

Leveraging the Target's Microenvironment: The pKa of the target cysteine residue can be influenced by its local environment within the protein. Understanding this can aid in the design of warheads that are optimally reactive under the specific conditions of the binding pocket.

Advanced Research Directions and Future Perspectives in E 4 Dimethylamino but 2 Enamide Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

While classical methods for the synthesis of α,β-unsaturated amides are well-established, future research will likely focus on developing more atom-economical, efficient, and stereoselective routes to (E)-4-(Dimethylamino)but-2-enamide and its derivatives. Current research into the synthesis of related unsaturated amides provides a roadmap for these future endeavors.

One promising avenue is the application of modern catalytic cross-coupling reactions. For instance, a palladium/copper-catalyzed aerobic oxidative N-dealkylation/carbonylation reaction has been successfully developed for the synthesis of various (E)-α,β-unsaturated amides from tertiary amines, olefins, and carbon monoxide. ambeed.com Applying this methodology to an appropriate tertiary amine precursor could provide a direct and efficient route to this compound.

Another area of exploration is the direct N-dehydrogenation of saturated amides. A recently developed one-step method utilizing lithium bis(trimethylsilyl)amide (LiHMDS) and triflic anhydride (B1165640) allows for the conversion of various amides into their corresponding enamides. organic-chemistry.org Adapting this protocol for a suitable precursor could offer a novel and direct synthetic pathway. Furthermore, phosphine-mediated reductive acylation of ketoximes presents a high-yielding and scalable method for enamide synthesis that could be explored. chemicalbook.com

The table below summarizes some modern synthetic approaches that could be adapted for the synthesis of this compound.

| Synthetic Method | Catalyst/Reagents | Key Features | Potential Application |

| Aerobic Oxidative N-dealkylation/Carbonylation ambeed.com | Pd/Cu catalysts, O₂ | Utilizes readily available tertiary amines and olefins. | Direct synthesis from a suitable amine, an alkene, and CO. |

| N-Dehydrogenation of Amides organic-chemistry.org | LiHMDS, Triflic Anhydride | One-step conversion of saturated amides to enamides. | Synthesis from a corresponding saturated amide precursor. |

| Phosphine-Mediated Reductive Acylation chemicalbook.com | Trialkyl or Triaryl Phosphines, Acetic Anhydride | High-yielding and scalable from ketoximes. | A multi-step but potentially efficient route starting from a ketone. |

| Cobalt-Catalyzed Isomerization of N-allylic compounds nih.gov | Neutral PCNHCP cobalt(I) pincer complex | Efficient and selective isomerization. | Synthesis from an N-allylic amide precursor. |

Development of New Catalytic Applications for Functionalization

The rich chemical functionality of this compound makes it an excellent substrate for the development of novel catalytic functionalization reactions. The double bond and the amide group are both amenable to a wide range of transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

A key area of future research will be the development of enantioselective catalytic reactions. For example, the copper hydride (CuH)-catalyzed asymmetric reductive amidation of α,β-unsaturated carboxylic acids has been shown to produce β-chiral amides with high enantioselectivity. nih.gov A similar strategy could be envisioned for the asymmetric reduction of the double bond in this compound, leading to chiral γ-amino amides.

Furthermore, the development of catalytic methods for the conjugate addition of various nucleophiles to the α,β-unsaturated system is a promising direction. Bifunctional iminophosphorane catalysts have been successfully employed for the enantioselective sulfa-Michael addition to unactivated α,β-unsaturated amides. musechem.com Applying such catalytic systems to this compound could provide access to a wide range of chiral sulfur-containing compounds. Cobalt-catalyzed aminocyclization of unsaturated amides to form functionalized γ- and δ-lactams also represents a powerful tool for further derivatization. sigmaaldrich.com

The following table outlines potential catalytic functionalizations applicable to this compound.

| Catalytic Reaction | Catalyst System | Potential Product | Significance |

| Asymmetric Reductive Amidation nih.gov | Copper Hydride (CuH) with chiral ligands | Chiral γ-amino amides | Access to enantiomerically pure building blocks. |

| Enantioselective Sulfa-Michael Addition musechem.com | Bifunctional Iminophosphorane | Chiral β-thioether amides | Introduction of sulfur functionality with stereocontrol. |

| Aminocyclization sigmaaldrich.com | Cobalt catalysts, O₂ | Functionalized γ-lactams | Construction of heterocyclic scaffolds. |

| Aza-Michael Addition | Cinchona alkaloids, Squaramides | β-amino amides | Formation of new C-N bonds. |

Advanced Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reactions and catalysts. Future research should focus on employing advanced analytical and computational techniques to elucidate the intricate details of its reactivity.

For instance, in organocatalytic aza-Michael reactions, detailed mechanistic studies involving spectroscopic analysis and kinetic experiments have been instrumental in identifying key reaction intermediates, such as tetrahedral borate (B1201080) complexes in reactions catalyzed by multifunctional thioureas. Similar investigations into the reactions of this compound could reveal the precise roles of catalysts and additives, paving the way for reaction optimization and the development of more efficient catalytic systems.

The use of in-situ monitoring techniques, such as ReactIR and NMR spectroscopy, can provide real-time information on the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways. The proposed catalytic cycle for the aza-Michael addition catalyzed by cinchona alkaloid derivatives, for example, involves hydrogen bonding between the catalyst and the nucleophile, followed by interaction with the electrophile. Verifying such proposed mechanisms for reactions involving this compound will be a key research objective.

Design and Synthesis of Next-Generation Molecular Probes and Chemical Tools

The electrophilic nature of the α,β-unsaturated amide moiety makes this compound an attractive starting point for the design and synthesis of covalent molecular probes. These probes can form a stable covalent bond with a specific nucleophilic residue in a biological target, enabling the study of protein function and the identification of new drug targets.

The design of such probes requires a careful balance between reactivity and selectivity. The reactive "warhead," in this case, the α,β-unsaturated amide, must be sufficiently reactive to engage its target, while the rest of the molecule provides the necessary affinity and selectivity for the target protein. Future research will involve the synthesis of a library of derivatives of this compound with varying substituents to modulate their reactivity and binding properties.

Recent studies have shown that α,β-unsaturated amide derivatives can act as potent antifungal agents by covalently inhibiting lanosterol (B1674476) 14α-demethylase (CYP51). This highlights the potential of this chemical class in the development of new therapeutics. The development of this compound-based probes could be guided by the established quality criteria for covalent probes, which include demonstrating cellular target engagement and providing a less reactive control compound.

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational chemistry and experimental work is a powerful paradigm for modern chemical research. In the context of this compound, computational methods can be employed to predict its reactivity, guide the design of new derivatives, and elucidate reaction mechanisms at a molecular level.

Density Functional Theory (DFT) calculations, for example, can be used to model transition states and reaction intermediates, providing insights into the origins of stereoselectivity in catalytic reactions. Such computational studies have been successfully used to understand the binding modes of substrates to bifunctional iminophosphorane catalysts in sulfa-Michael additions. musechem.com Similar approaches can be applied to reactions involving this compound to guide the development of more selective catalysts.

Furthermore, computational screening of virtual libraries of derivatives can help prioritize synthetic targets with desired properties, such as enhanced reactivity or improved binding affinity for a specific biological target. This rational, in-silico-driven approach can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Q & A

Q. How can researchers optimize reaction scalability while minimizing stereochemical inversion during large-scale synthesis?

- Methodological Answer :

- Use flow chemistry to control residence time and temperature gradients.

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to preserve configuration.

- Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.